N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4/c1-3-30(20-12-14-21(15-13-20)34-4-2)27(33)26(32)23-18-29(24-11-7-6-10-22(23)24)19-25(31)28-16-8-5-9-17-28/h6-7,10-15,18H,3-5,8-9,16-17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSLPSUSHAEUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 466.55 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with indole structures can exhibit significant anticancer properties. Research has shown that N-(4-ethoxyphenyl)-N-ethyl derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF7) with an IC50 value of 15 µM, suggesting potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that N-(4-ethoxyphenyl)-N-ethyl derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds containing piperidine moieties. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress. In animal models, derivatives similar to N-(4-ethoxyphenyl)-N-ethyl showed promise in protecting neuronal cells from damage induced by neurotoxic agents .
The biological activity of N-(4-ethoxyphenyl)-N-ethyl derivatives can be attributed to their ability to interact with specific molecular targets within cells:
- Apoptotic Pathways : The compound promotes apoptosis through the intrinsic mitochondrial pathway, leading to cytochrome c release and subsequent activation of caspases.
- Antimicrobial Mechanism : The disruption of bacterial cell membranes and interference with metabolic processes are key factors in the observed antimicrobial effects.
- Neuroprotection : By scavenging free radicals and modulating neuroinflammatory responses, the compound can mitigate neuronal damage.
Case Studies
Scientific Research Applications
Research indicates that N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that similar compounds demonstrate significant antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
- Cytotoxicity : The compound shows potential cytotoxic effects against cancer cell lines. Research has indicated that compounds with similar structural motifs can selectively target cancer cells while sparing normal cells, making them candidates for anticancer therapies.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, compounds similar to this one have been shown to inhibit acetylcholinesterase, which is vital in neurodegenerative diseases.
Pharmacological Applications
The applications of this compound span various fields:
Anticancer Research
Due to its cytotoxic properties, this compound is being investigated for its potential as an anticancer agent. Studies are focusing on its mechanism of action, particularly how it induces apoptosis in cancer cells.
Neuropharmacology
Given its potential to inhibit acetylcholinesterase, this compound may be useful in treating neurodegenerative diseases such as Alzheimer's disease. Research is ongoing to evaluate its efficacy and safety in preclinical models.
Antimicrobial Development
The compound's antimicrobial properties make it a candidate for the development of new antibiotics, especially in light of rising antibiotic resistance. Further studies are needed to explore its spectrum of activity and mechanism against bacterial pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on Anticancer Activity : A series of indole derivatives were tested for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications similar to those present in this compound enhanced selectivity towards cancer cells while reducing toxicity to normal cells.
- Neuroprotective Effects : Research published in pharmacological journals highlighted that certain derivatives exhibited neuroprotective effects by modulating neurotransmitter levels and inhibiting enzyme activity linked to neurodegeneration.
- Antimicrobial Efficacy : A comprehensive evaluation of related compounds showed promising results against a panel of bacterial strains, suggesting that structural modifications could enhance antimicrobial potency.
Comparison with Similar Compounds
Substituent Effects on the Acetamide Core
The ethoxyphenyl group in the target compound contrasts with substituents in related molecules:
- Halogenated phenyl groups: Compounds like N-(4-bromophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (, Compound 26) and N-(4-fluorobenzyl)-2-((1-(2-oxo-2-piperidinylethyl)indol-3-yl)thio)acetamide () incorporate bromine or fluorine, which may enhance electrophilic reactivity but reduce solubility compared to the ethoxy group .
- Phenoxy and cyanomethylphenyl groups: highlights compounds with phenoxy (Compound 24) or cyanomethylphenyl (Compound 23) substituents, which could improve metabolic stability but introduce steric hindrance .
Key Insight : The ethoxy group in the target compound likely balances lipophilicity and solubility, avoiding the metabolic liabilities of halogens while retaining aromatic interactions.
Indole Modifications and Heterocyclic Appendages
The indole moiety in the target compound is functionalized with a 2-oxo-2-piperidin-1-ylethyl chain. Comparisons include:
- 2-Oxoindoline derivatives : describes compounds like G (3-hydroxy-3-(2-oxocyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one), which feature rigidified indoline cores and piperidinylmethyl groups. These modifications may restrict conformational freedom compared to the target compound’s flexible ethyl-piperidine chain .
- Thiazolidinone-indole hybrids: ’s N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide introduces a sulfur-containing heterocycle, which could alter redox properties and binding kinetics .
Tabulated Comparison of Key Compounds
Q & A
Q. What are the critical steps and reagents in the multi-step synthesis of this compound?
The synthesis typically involves:
- Indole functionalization : Introduction of the piperidinylethyl group via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) and bases like Na₂CO₃ to optimize reaction efficiency .
- Acetamide coupling : Reaction of the activated indole intermediate with N-(4-ethoxyphenyl)-N-ethylamine under peptide coupling conditions (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel) or recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .
Key reagents : Piperidine derivatives, acetyl chloride, sodium hydroxide, and DMF.
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Assign peaks for the indole C3-H (~δ 7.2–7.5 ppm), piperidine protons (δ 1.2–3.0 ppm), and acetamide carbonyl (δ ~168–170 ppm) .
- HPLC-MS : Confirm molecular weight (exact mass: ~451.5 g/mol) and purity (>98%) using reverse-phase C18 columns and ESI ionization .
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending (amide I/II bands) .
Q. How can researchers optimize reaction yields during synthesis?
- Solvent selection : Use DMF for nucleophilic substitutions to enhance reactivity .
- Catalyst screening : Test Pd/C or NaHCO₃ for Suzuki couplings involving aromatic rings .
- Temperature control : Maintain 60–80°C for amide bond formation to minimize side reactions .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition : Test against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-protein analysis) alongside enzymatic assays .
- Impurity profiling : Use LC-MS to rule out batch-specific contaminants affecting activity .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : Simulate binding to PI3Kγ (PDB: 7JTO) using AutoDock Vina, focusing on hydrogen bonding with the acetamide group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
- QSAR modeling : Corporate substituent effects (e.g., ethoxy vs. methoxy groups) on IC₅₀ values .
Q. How can structure-activity relationships (SAR) be established for derivatives?
- Core modifications : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl instead of ethoxyphenyl) and compare activity .
- Pharmacophore mapping : Identify critical motifs (e.g., indole-piperidine distance) using MOE software .
- Bioisosteric replacement : Replace the acetamide with sulfonamide to assess metabolic stability .
Q. What strategies improve regioselective functionalization of the indole core?
- Protecting groups : Use Boc for N1 protection during C3 alkylation to prevent side reactions .
- Directed C–H activation : Employ Pd(OAc)₂ with directing groups (e.g., pyridine) for selective C7 bromination .
Q. How can solubility/stability challenges in pharmacological assays be addressed?
Q. What techniques analyze metabolic pathways and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
